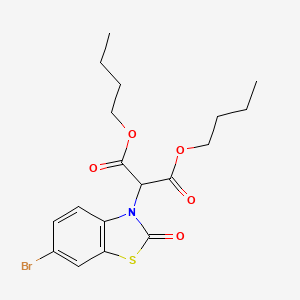![molecular formula C16H17BrClNO B4877679 (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine CAS No. 416890-08-9](/img/structure/B4877679.png)
(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine, also known as BAMBEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAMBEA belongs to the class of arylalkylamines and is a selective agonist for the trace amine-associated receptor 1 (TAAR1).
Mécanisme D'action
(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine acts as a selective agonist for the TAAR1 receptor, which is found in the brain and other tissues. This receptor is involved in the regulation of neurotransmitter release, and its activation by (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine leads to the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine has been shown to increase heart rate and blood pressure in animals. It has also been shown to increase locomotor activity and induce hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine in lab experiments is its selectivity for the TAAR1 receptor. This allows researchers to study the effects of TAAR1 activation without the confounding effects of other receptors. However, one limitation is that (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the TAAR1 receptor and its role in neurotransmitter release. Additionally, researchers may investigate the effects of (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine on other physiological systems, such as the immune system.
Applications De Recherche Scientifique
(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential use as a treatment for drug addiction. Studies have shown that (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine can reduce drug-seeking behavior in animals, suggesting that it may be useful in the treatment of addiction.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXLVNCSGPDPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366341 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416890-08-9 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)

![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4877641.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)



![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)